

"4-Bromo-3-methylbenzene-1,2-diamine" literature review

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Compound of Interest

Compound Name:	4-Bromo-3-methylbenzene-1,2-diamine
Cat. No.:	B1526037

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An In-depth Technical Guide to **4-Bromo-3-methylbenzene-1,2-diamine**

Introduction

4-Bromo-3-methylbenzene-1,2-diamine is an aromatic diamine that serves as a crucial building block in synthetic organic chemistry. Its structure, featuring vicinal amino groups, a methyl group, and a bromine atom, provides a versatile scaffold for the construction of complex heterocyclic systems. These systems, particularly benzimidazoles and quinoxalines, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.^{[1][2]} This guide provides a comprehensive overview of the synthesis, properties, and applications of **4-Bromo-3-methylbenzene-1,2-diamine**, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties and Identifiers

A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in research and development.

Property	Value	Source
IUPAC Name	4-bromo-3-methylbenzene-1,2-diamine	[3]
CAS Number	952511-74-9	[3] [4]
Molecular Formula	C ₇ H ₉ BrN ₂	[3] [4]
Molecular Weight	201.06 g/mol	[3]
Appearance	Typically a solid (powder)	[4]
Purity	Often supplied at ≥97%	[4]
SMILES	CC1=C(C=CC(=C1N)N)Br	[3]
InChIKey	JBZQNBSYFRCdra-UHFFFAOYSA-N	[3]

Safety and Handling

As with any chemical reagent, proper handling of **4-Bromo-3-methylbenzene-1,2-diamine** is essential. The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

- H302: Harmful if swallowed.[\[3\]](#)
- H312: Harmful in contact with skin.[\[3\]](#)
- H315: Causes skin irritation.[\[3\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)
- H332: Harmful if inhaled.[\[3\]](#)
- H335: May cause respiratory irritation.[\[3\]](#)

Precautionary Measures:

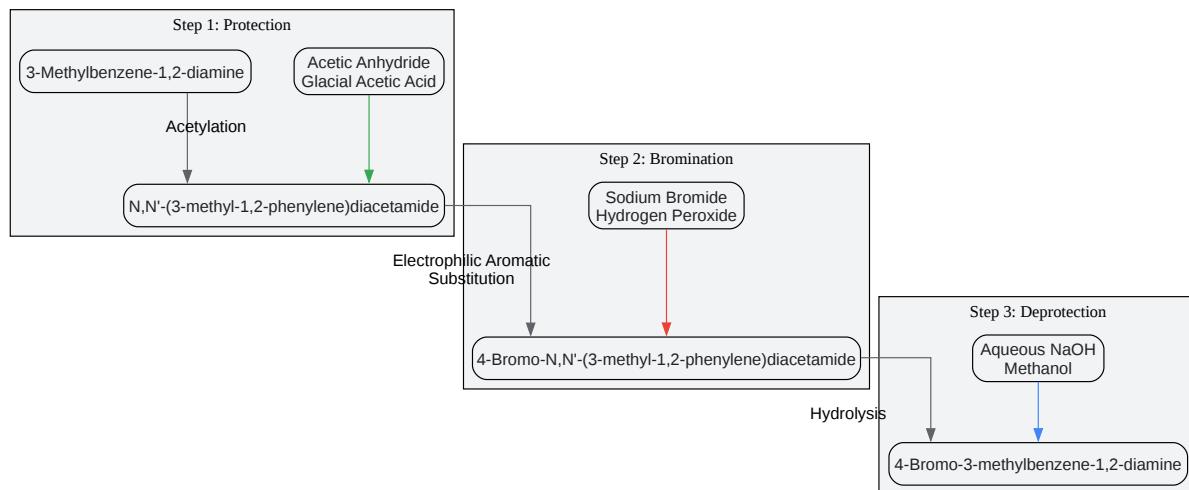
- P261 & P280: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
- Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood.[5]
- Personal Protective Equipment (PPE): Wear appropriate safety goggles, gloves, and a lab coat.[5]
- Storage: Keep in a dark place under an inert atmosphere at room temperature.

Synthesis of 4-Bromo-3-methylbenzene-1,2-diamine

The synthesis of substituted o-phenylenediamines often involves a multi-step sequence, typically starting from a commercially available aniline or nitrobenzene derivative.[6] A common strategy involves the protection of the amine functionalities, followed by regioselective bromination and subsequent deprotection.

Proposed Synthetic Workflow

A plausible and efficient route to synthesize **4-Bromo-3-methylbenzene-1,2-diamine** can be adapted from established methods for similar compounds.[7][8] This approach involves the diacetylation of 3-methylbenzene-1,2-diamine to protect the amino groups and direct the subsequent bromination to the desired position.

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Caption: Proposed synthetic workflow for **4-Bromo-3-methylbenzene-1,2-diamine**.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous syntheses.[\[7\]](#)[\[8\]](#)

Step 1: Protection via Diacetylation

- In a round-bottom flask, dissolve 3-methylbenzene-1,2-diamine in glacial acetic acid.
- Cool the mixture in an ice bath.

- Slowly add acetic anhydride dropwise while stirring. The acetylation protects the highly activating amino groups and prevents unwanted side reactions during bromination.
- After the addition is complete, warm the reaction to 50-60°C and stir for 1-2 hours until TLC or HPLC analysis indicates the complete consumption of the starting material.
- The resulting intermediate is N,N'-(3-methyl-1,2-phenylene)diacetamide.

Step 2: Regioselective Bromination

- Cool the reaction mixture containing the diacetylated intermediate to room temperature.
- Add sodium bromide and stir until it dissolves.
- Slowly add 30% hydrogen peroxide dropwise. This in-situ generation of bromine is safer than using liquid bromine.^[8] The acetyl groups are ortho-, para-directing. The para position to one of the acetyl amino groups (and meta to the other) is the most sterically accessible and electronically favorable position for bromination.
- Stir at room temperature for 1-2 hours, then heat to 50-60°C for an additional 2-3 hours. Monitor the reaction progress by TLC/HPLC.
- Upon completion, pour the reaction mixture into ice water containing sodium sulfite to quench any remaining peroxide and bromine.
- Filter the resulting precipitate, wash with water, and dry to obtain the crude 4-Bromo-N,N'-(3-methyl-1,2-phenylene)diacetamide.

Step 3: Deprotection via Hydrolysis

- Suspend the crude brominated intermediate in methanol.
- Add a 5N aqueous solution of sodium hydroxide.
- Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours, monitoring by TLC/HPLC until the starting material is consumed.^[8]
- Cool the reaction to room temperature and pour it into cold water.

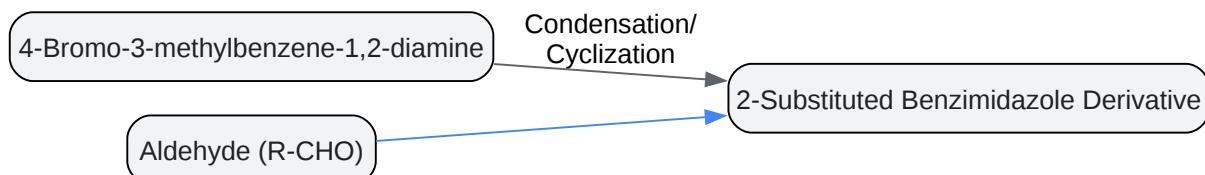
- Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure **4-Bromo-3-methylbenzene-1,2-diamine**.^[8]

Reactivity and Applications in Drug Development

The synthetic utility of **4-Bromo-3-methylbenzene-1,2-diamine** stems from the reactivity of its o-phenylenediamine core, which is a precursor to a multitude of heterocyclic compounds.^{[2][9]}

Formation of Benzimidazoles

o-Phenylenediamines readily condense with aldehydes or carboxylic acids to form benzimidazoles, a core structure in many pharmaceuticals like the proton pump inhibitor omeprazole and the anthelmintic agent albendazole.^[10] The reaction with an aldehyde typically proceeds via the formation of a Schiff base, followed by intramolecular cyclization and oxidative aromatization.



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Caption: General reaction scheme for the synthesis of benzimidazoles.

The presence of the bromine atom on the benzimidazole product provides a valuable handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for drug screening.^[11]

Formation of Quinoxalines

Condensation with 1,2-dicarbonyl compounds, such as glyoxal or benzil, yields quinoxalines. The quinoxaline scaffold is present in various biologically active molecules, including some anticancer agents and kinase inhibitors.[\[2\]](#)

Role in Medicinal Chemistry

Substituted o-phenylenediamines are key intermediates in the synthesis of a wide range of therapeutic agents.[\[12\]](#)[\[13\]](#) The specific substitution pattern of **4-Bromo-3-methylbenzene-1,2-diamine** allows for the synthesis of targeted derivatives where the methyl and bromo groups can modulate the compound's steric and electronic properties, influencing its binding affinity to biological targets.

Conclusion

4-Bromo-3-methylbenzene-1,2-diamine is a highly valuable and versatile intermediate for chemical synthesis. Its well-defined structure allows for predictable reactivity, particularly in the formation of important heterocyclic scaffolds like benzimidazoles and quinoxalines. The presence of a bromine atom further enhances its utility, enabling diverse downstream modifications through modern cross-coupling chemistry. For researchers in drug discovery and development, a thorough understanding of this compound's properties, synthesis, and reactivity is key to leveraging its full potential in the creation of novel therapeutic agents.

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